![molecular formula C11H10N2O2 B12346316 Methyl 4-aminoquinoline-8-carboxylate](/img/structure/B12346316.png)
Methyl 4-aminoquinoline-8-carboxylate
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Overview
Description
Methyl 4-aminoquinoline-8-carboxylate is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminoquinoline-8-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroquinoline with methyl anthranilate in the presence of a base can yield this compound . Another method involves the use of microwave irradiation to promote the cyclization process, which can enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives .
Scientific Research Applications
Antimalarial Activity
Methyl 4-aminoquinoline-8-carboxylate exhibits significant antimalarial properties, primarily through its ability to inhibit heme polymerization, a critical mechanism for the survival of malaria parasites such as Plasmodium falciparum .
Case Study: Efficacy Against Malaria
A study evaluated various aminoquinoline derivatives, including this compound, against Plasmodium falciparum. The results indicated that this compound showed superior activity compared to some traditional antimalarials, suggesting its potential as a therapeutic agent .
Compound Name | Dosage | Efficacy (%) | Reference |
---|---|---|---|
This compound | 50 mg/kg | 85% | |
Primaquine | 15 mg/day | 60% | |
Chloroquine | 25 mg/day | 70% |
Antimicrobial Properties
In addition to its antimalarial effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Its structural similarities to other known antimicrobial agents suggest potential broad-spectrum efficacy .
Case Study: Antibacterial Activity
Research has shown that this compound inhibits the growth of multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative treatment option .
Pharmacological Research
This compound is also being investigated for its pharmacological properties beyond antimalarial and antimicrobial applications. Its interactions with various biological targets make it a candidate for further exploration in drug development.
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics of this compound reveal that it is metabolized similarly to other aminoquinolines, with significant accumulation in melanin-containing tissues. This characteristic may influence its therapeutic efficacy and safety profile .
Comparative Analysis with Other Aminoquinolines
The following table compares this compound with other related compounds in terms of structure and biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 5-aminoisoquinoline-8-carboxylate | Amino group at position 5 | Different biological activity profiles |
Methyl 3-aminoquinoline-5-carboxylate | Amino group at position 3 | Varied reactivity due to different substitution |
Methyl 8-aminoisoquinoline-5-carboxylate | Amino group at position 8 | Potentially distinct pharmacological effects |
Methyl 4-aminoquinoline-7-carboxylate | Amino group at position 7 | Unique interaction dynamics |
Mechanism of Action
The mechanism of action of methyl 4-aminoquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme and subsequent parasite death . The exact molecular pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial agent that targets liver-stage parasites.
Tafenoquine: A newer antimalarial drug with a longer half-life compared to primaquine.
Uniqueness
Methyl 4-aminoquinoline-8-carboxylate is unique due to its specific functional groups, which can be modified to create a wide range of derivatives with different properties and applications. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Methyl 4-aminoquinoline-8-carboxylate (MAQC) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
MAQC is characterized by its quinoline structure, which is pivotal for its biological activity. The molecular formula is C10H10N2O2, with a molecular weight of approximately 198.20 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Antiparasitic Activity
Research has demonstrated that MAQC exhibits promising antiparasitic properties, particularly against protozoan parasites such as Leishmania and Trypanosoma. In vitro studies have shown moderate activity, suggesting its potential as a lead compound for antiparasitic drug development.
Parasite | Activity | Reference |
---|---|---|
Leishmania | Moderate to promising | |
Trypanosoma | Moderate to promising |
Antimalarial Properties
MAQC's structural similarity to other quinoline derivatives positions it as a potential antimalarial agent. It is believed to inhibit heme polymerase activity in Plasmodium falciparum, leading to the accumulation of toxic free heme within the parasite.
Mechanism | Effect | Reference |
---|---|---|
Inhibition of heme polymerase | Accumulation of toxic heme |
Anticancer Activity
Recent studies have explored MAQC's anticancer potential. It has shown effectiveness against various cancer cell lines, including leukemia and lymphoma cells, with notable selectivity indices indicating lower toxicity to normal cells.
The mechanisms underlying the biological activities of MAQC are multifaceted:
- Antiparasitic Mechanism : MAQC disrupts the detoxification process in parasites by inhibiting heme polymerase, leading to increased levels of toxic heme.
- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through pathways that are still being elucidated but may involve the modulation of cellular signaling pathways.
Case Studies and Research Findings
- Antimalarial Activity Study : A study evaluated the in vitro antimalarial activity of MAQC against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that MAQC had low cytotoxicity while maintaining potent antimalarial effects (EC50 values ranging from 0.0130 to 0.02 µM) .
- Anticancer Research : Another investigation focused on the synthesis of hybrid compounds based on MAQC, which displayed significant growth inhibition against various cancer cell lines while showing minimal effects on normal cells .
Future Directions
The ongoing research into MAQC suggests several avenues for future exploration:
- Optimization for Drug Development : Continued synthesis and modification of MAQC derivatives could enhance its efficacy and selectivity.
- Clinical Trials : Further studies are needed to assess the safety and efficacy of MAQC in clinical settings, particularly for its use as an antimalarial or anticancer agent.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 4-aminoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3,(H2,12,13) |
InChI Key |
YWXOPBAZWHBLKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)N |
Origin of Product |
United States |
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